2-amino-3-fluoro-5-iodobenzoic acid
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Overview
Description
2-Amino-3-fluoro-5-iodobenzoic acid is a chemical compound with the molecular formula C7H5FINO2 and a molecular weight of 281.03 g/mol . This compound is part of the benzoic acid family and is characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 2-fluoro-5-iodobenzoic acid, with an amine source under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines and solvents such as acetonitrile are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are used.
Coupling: Palladium catalysts and boron reagents are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzoic acids .
Scientific Research Applications
2-Amino-3-fluoro-5-iodobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials, including liquid crystal displays (LCDs).
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-amino-3-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo substituents can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s biological activity and its ability to modulate molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but lacks the fluoro substituent.
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the amino group.
Uniqueness
2-Amino-3-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
CAS No. |
1070977-99-9 |
---|---|
Molecular Formula |
C7H5FINO2 |
Molecular Weight |
281 |
Purity |
95 |
Origin of Product |
United States |
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